molecular formula C9H8N4OS B128349 Thidiazuron CAS No. 51707-55-2

Thidiazuron

Cat. No. B128349
CAS RN: 51707-55-2
M. Wt: 220.25 g/mol
InChI Key: HFCYZXMHUIHAQI-UHFFFAOYSA-N
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Description

Thidiazuron (TDZ) is a potent phytohormone used in plant tissue cultures . It’s a substituted phenylurea that has been examined for cytokinin-like activity . TDZ has been found to modulate endogenous auxin levels and induce a wide range of physiological responses . It’s also known to mimic both auxin and cytokinin effects on growth and differentiation of cultured explants .


Molecular Structure Analysis

Thidiazuron (TDZ, 1-phenyl-3-(1,2,3-thiadiazol-5-yl) urea) has a molecular formula of C9H8N4OS and a molecular mass of 220.25 g/mol . It is a light yellow crystalline chemical that is sparingly soluble in water, but highly soluble in ethanol and at varying levels in other organic solvents such as acetone, benzene, DMSO, etc .

Scientific Research Applications

Virus-Free Stock Plant Production

TDZ enables the production of virus-free stock plants. It accelerates breeding processes and contributes to the development of new genotypes for the market .

Medicinal Plant Tissue Culture

TDZ is routinely used for in vitro culture studies, including shoot proliferation and regeneration in various plants. Its increased use in medicinal and horticultural crop propagation highlights its importance .

Efficient Plant Production In Vitro

TDZ has gained attention due to its role in plant cell and tissue culture. As a potent synthetic growth regulator, it facilitates rapid and effective plant production in vitro .

Modulator of Morphogenesis In Vitro

Compared to other growth regulators, TDZ is powerful and suitable for a wide array of in vitro and in vivo applications .

Safety And Hazards

Thidiazuron is mildly acutely toxic, irritating to skin and eyes, and may cause respiratory irritation if inhaled . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

Thidiazuron has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture . Its biological activity against bacteria, fungi, and biofilms has also been described . The use of this low-cost compound to fight Olive Quick Decline Syndrome (OQDS) may be an intriguing idea .

properties

IUPAC Name

1-phenyl-3-(thiadiazol-5-yl)urea
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InChI

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCYZXMHUIHAQI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=NS2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
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DSSTOX Substance ID

DTXSID0032651
Record name Thidiazuron
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Molecular Weight

220.25 g/mol
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Physical Description

Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1]
Record name Thidiazuron
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Solubility

>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C
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Density

Density = 0.324 gm/cu cm at 20 °C /technical grade/
Record name Thidiazuron
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Vapor Pressure

2.30X10-11 mmHg at 25 °C
Record name Thidiazuron
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Product Name

Thidiazuron

Color/Form

Colorless crystals

CAS RN

51707-55-2
Record name Thidiazuron
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Record name Thidiazuron [ANSI:BSI:ISO]
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Record name Thidiazuron
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Record name 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea
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Record name THIDIAZURON
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Record name Thidiazuron
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Melting Point

210.5 - 212.5 °C (decomposes)
Record name Thidiazuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 10.1 g (0.1 mole) 5-amino-1,2,3-thiadiazole, 75 ml of tetrahydrofurane and 11.5 ml (0.106 mole) of phenyl isocyanate. Further add 0.1 ml of triethylamine as catalyst. After standing overnight, the first crystals will have precipitated. The solvent is removed by evaporation under vacuum, and the residue is recrystallized from isopropanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary effects of Thidiazuron on plants?

A1: Thidiazuron exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]

Q2: How does Thidiazuron compare to other cytokinins in terms of its effects?

A2: Thidiazuron often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []

Q3: Can you elaborate on the role of Thidiazuron in inducing leaf abscission?

A3: Research suggests that Thidiazuron-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that Thidiazuron treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]

Q4: How does Thidiazuron impact ethylene production in plants?

A4: Research indicates that Thidiazuron likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that Thidiazuron, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that Thidiazuron's influence lies upstream in the ethylene biosynthesis pathway. []

Q5: Beyond ethylene, are there other plant hormones affected by Thidiazuron?

A5: Yes, studies on cotton (Gossypium hirsutum) revealed that Thidiazuron treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []

Q6: How does Thidiazuron influence the biochemical processes in plants?

A6: Thidiazuron application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with Thidiazuron + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []

Q7: What is the molecular formula and weight of Thidiazuron?

A7: The molecular formula of Thidiazuron is C9H8N4OS, and its molecular weight is 220.25 g/mol.

Q8: Does the efficacy of Thidiazuron change when its application is delayed after mixing with other agrochemicals?

A8: Research suggests that the efficacy of Thidiazuron can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and Thidiazuron as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus Thidiazuron were not significantly affected by mixing intervals. []

Q9: How do adjuvants influence the effectiveness of Thidiazuron?

A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of Thidiazuron as a defoliant. This improvement is attributed to increased absorption of Thidiazuron by the plant tissues when adjuvants are used. []

Q10: Does temperature affect the activity of Thidiazuron?

A10: Yes, temperature significantly influences Thidiazuron activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following Thidiazuron application. This suggests that warmer temperatures promote the efficacy of Thidiazuron as a defoliant. []

Q11: What analytical methods are commonly used for the detection and quantification of Thidiazuron residues?

A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for Thidiazuron residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting Thidiazuron in cotton fibers, though it may be less sensitive compared to HPLC. []

Q12: What is known about the photodegradation of Thidiazuron?

A12: Studies have investigated the photolysis of Thidiazuron adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of Thidiazuron photodegradation, offering valuable information for understanding its environmental fate. []

Q13: Can Thidiazuron be used to break dormancy in plants?

A13: Yes, Thidiazuron has shown promise as a dormancy-breaking agent. Research on apples demonstrated that Thidiazuron effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]

Q14: What are the potential benefits of using Thidiazuron in micropropagation?

A15: Thidiazuron has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.

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